molecular formula C12H11NO4 B1441149 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid CAS No. 1333753-40-4

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid

Cat. No.: B1441149
CAS No.: 1333753-40-4
M. Wt: 233.22 g/mol
InChI Key: KPNKKMDVTULRAR-UHFFFAOYSA-N
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Description

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid is a benzoic acid derivative featuring a pyrrolidine-2,5-dione moiety attached to the para-position of the aromatic ring via a methylene bridge. This compound combines the carboxylic acid functionality of benzoic acid—a common pharmacophore in medicinal chemistry—with a cyclic imide group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)5-7-1-3-8(4-2-7)12(16)17/h1-4,9H,5-6H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNKKMDVTULRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with 2,5-dioxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects. Additionally, the compound may interact with ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid with three analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Key Structural Differences
Compound Name Substituent Position Linker Group Additional Functional Groups
4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid Para Methylene (-CH₂-) None
2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid Ortho Sulfanyl (-S-) Trifluoromethyl (-CF₃)
3-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid Meta Methylene (-CH₂-) None

Structural Implications :

  • In contrast, the sulfanyl group in the ortho-substituted analog may restrict rotation but introduce hydrogen-bonding or hydrophobic interactions .
  • Substituent Position : Para-substitution maximizes steric accessibility, while ortho- and meta-substitutions may alter dipole moments and solubility.
  • Trifluoromethyl Group : The -CF₃ group in the ortho analog increases lipophilicity (higher logP) and metabolic stability, which could enhance membrane permeability .
Physicochemical Properties
Property 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid 2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid
Molecular Weight (g/mol) ~263.3 ~423.4 ~263.3
Predicted logP ~1.2 ~3.5 ~1.2
Aqueous Solubility Moderate (due to -COOH) Low (high logP, -CF₃) Moderate
Melting Point Likely >200°C (crystalline) Lower (sulfanyl disrupts crystallinity) Similar to para analog

Notes:

  • The ortho analog’s -CF₃ group significantly elevates logP, reducing solubility but improving lipid bilayer penetration.
  • Sulfanyl-linked compounds may exhibit lower thermal stability due to weaker crystal packing .

Biological Activity

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid is a compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid is C12H11NO4. It consists of a benzoic acid moiety linked to a pyrrolidinone ring, which contributes to its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including 4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid, exhibit antimicrobial activity against various bacterial strains. This property is particularly valuable in the development of new antibacterial agents.

2. Anti-inflammatory Effects

The compound has been shown to inhibit cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. This inhibition suggests potential applications in treating inflammatory conditions.

3. Anticonvulsant Activity

Studies have explored the anticonvulsant properties of this compound, indicating its potential as a therapeutic agent for seizure disorders. The mechanism involves modulation of neurotransmitter release and ion channel activity.

The biological activity of 4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
  • Ion Channel Interaction : It may affect ion channels involved in neuronal signaling, contributing to its anticonvulsant effects .

Case Studies

  • Antimicrobial Study : A study demonstrated that derivatives similar to 4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid showed effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the dioxopyrrolidine moiety for enhanced activity.
  • Anti-inflammatory Research : In vivo studies on animal models showed significant reduction in inflammatory markers when treated with the compound, supporting its role as a potential anti-inflammatory agent .

Data Table: Biological Activities of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic Acid

Biological ActivityMechanismReferences
AntimicrobialDisruption of bacterial cell wall synthesis,
Anti-inflammatoryCOX inhibition,
AnticonvulsantModulation of neurotransmitter release,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid
Reactant of Route 2
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4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid

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